molecular formula C11H20N4O2S2 B7025554 N-[2-[1-(thiadiazol-5-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide

N-[2-[1-(thiadiazol-5-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide

Cat. No.: B7025554
M. Wt: 304.4 g/mol
InChI Key: VUZCFZXDHCUYCQ-UHFFFAOYSA-N
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Description

N-[2-[1-(thiadiazol-5-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a methanesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[2-[1-(thiadiazol-5-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S2/c1-19(16,17)13-6-5-10-4-2-3-7-15(10)9-11-8-12-14-18-11/h8,10,13H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZCFZXDHCUYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1CCCCN1CC2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(thiadiazol-5-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Linking the Thiadiazole and Piperidine Rings: This step may involve the use of coupling reagents to form the desired linkage.

    Introduction of the Methanesulfonamide Group: This can be done through sulfonation reactions using methanesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-[2-[1-(thiadiazol-5-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with thiadiazole and piperidine rings can interact with enzymes or receptors, modulating their activity. The methanesulfonamide group might enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[1-(thiadiazol-5-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide: can be compared with other thiadiazole or piperidine derivatives.

    Thiadiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Piperidine Derivatives: Often used in the development of pharmaceuticals for their psychoactive properties.

Uniqueness

The unique combination of the thiadiazole ring, piperidine ring, and methanesulfonamide group in this compound might confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

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